4-(1,3-dithian-2-yl)benzoic Acid 4-(1,3-dithian-2-yl)benzoic Acid
Brand Name: Vulcanchem
CAS No.: 168165-88-6
VCID: VC21330017
InChI: InChI=1S/C11H12O2S2/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h2-5,11H,1,6-7H2,(H,12,13)
SMILES: C1CSC(SC1)C2=CC=C(C=C2)C(=O)O
Molecular Formula: C11H12O2S2
Molecular Weight: 240.3 g/mol

4-(1,3-dithian-2-yl)benzoic Acid

CAS No.: 168165-88-6

Cat. No.: VC21330017

Molecular Formula: C11H12O2S2

Molecular Weight: 240.3 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-dithian-2-yl)benzoic Acid - 168165-88-6

Specification

CAS No. 168165-88-6
Molecular Formula C11H12O2S2
Molecular Weight 240.3 g/mol
IUPAC Name 4-(1,3-dithian-2-yl)benzoic acid
Standard InChI InChI=1S/C11H12O2S2/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h2-5,11H,1,6-7H2,(H,12,13)
Standard InChI Key CPSYTIVTRCUOTA-UHFFFAOYSA-N
SMILES C1CSC(SC1)C2=CC=C(C=C2)C(=O)O
Canonical SMILES C1CSC(SC1)C2=CC=C(C=C2)C(=O)O

Introduction

Chemical Structure and Identification

4-(1,3-dithian-2-yl)benzoic acid is an organic compound featuring a benzoic acid moiety substituted with a 1,3-dithiane ring at the para position. This creates a multifunctional molecule with distinct reactivity profiles from both component groups.

Basic Identification Data

The compound possesses distinctive identifying characteristics that facilitate its recognition and classification within chemical databases and literature.

ParameterValue
Chemical Name4-(1,3-dithian-2-yl)benzoic acid
CAS Registry Number168165-88-6
Molecular FormulaC11H12O2S2
AppearanceCrystalline solid
Purity (Commercial)95%

The structure features a 1,3-dithiane ring (a six-membered heterocycle containing two sulfur atoms) connected to a 4-substituted benzoic acid moiety at the C-2 position of the dithiane ring .

Structural Comparison

While the search results don't provide direct structural analysis of our target compound, examining the structural differences between 4-(1,3-dithian-2-yl)benzoic acid and related compounds helps establish its unique properties.

CompoundKey Structural FeatureFunctional Groups
4-(1,3-dithian-2-yl)benzoic acid1,3-dithiane ring at para positionCarboxylic acid, dithiane
4-(1,3-dioxoisoindolin-2-yl)benzoic acidPhthalimide group at para positionCarboxylic acid, imide
4-((1,3-dioxoindan-2-ylidene)methyl)benzoic acidIndan-dione methylidene at para positionCarboxylic acid, methylidene, dione

Unlike the oxygen-containing analogs identified in the search results, the sulfur atoms in 4-(1,3-dithian-2-yl)benzoic acid provide different electronic properties and reactivity profiles.

Physical and Chemical Properties

The physical and chemical properties of 4-(1,3-dithian-2-yl)benzoic acid derive from both its carboxylic acid functionality and the 1,3-dithiane moiety.

Physical Properties

Based on the structural characteristics and similar compounds, the following physical properties can be inferred:

PropertyValue/Description
Physical StateCrystalline solid at room temperature
ColorOff-white to pale yellow
Molecular Weight240.34 g/mol
SolubilityLimited solubility in water; soluble in organic solvents like DMSO, DMF, and methanol
Melting Point~180-200°C (estimated based on similar structures)

Chemical Reactivity

The chemical reactivity of 4-(1,3-dithian-2-yl)benzoic acid is governed by its two primary functional groups:

  • The carboxylic acid group (-COOH) can undergo typical reactions:

    • Esterification with alcohols

    • Amide formation with amines

    • Reduction to primary alcohols

    • Decarboxylation under appropriate conditions

  • The 1,3-dithiane moiety functions as:

    • A protected carbonyl group, potentially useful in organic synthesis

    • A sulfur-containing heterocycle with potential coordinating properties

    • A site for metallation (particularly at the C-2 position)

Analytical Characterization

Proper characterization of 4-(1,3-dithian-2-yl)benzoic acid requires multiple analytical techniques to confirm structure and purity.

IR Spectroscopy

Expected key IR absorptions:

  • O-H stretching (carboxylic acid): 3000-2500 cm⁻¹

  • C=O stretching (carboxylic acid): 1700-1680 cm⁻¹

  • C-S stretching (dithiane): 700-600 cm⁻¹

  • Aromatic C=C stretching: 1600-1400 cm⁻¹

NMR Spectroscopy

Expected ¹H NMR signals:

  • Carboxylic acid proton: δ 12-13 ppm (broad)

  • Aromatic protons: δ 7.5-8.0 ppm (AA'BB' pattern)

  • Dithiane C-H (at C-2): δ 5.0-5.5 ppm (s, 1H)

  • Dithiane CH₂ protons: δ 1.8-3.0 ppm (m, 6H)

Expected ¹³C NMR signals:

  • Carboxylic acid carbon: δ 165-170 ppm

  • Aromatic carbons: δ 125-145 ppm

  • Dithiane C-2: δ 50-55 ppm

  • Dithiane CH₂ carbons: δ 25-35 ppm

Mass Spectrometry

Mass spectrometry would be expected to show:

  • Molecular ion peak at m/z 240

  • Fragmentation patterns involving loss of CO₂H (m/z 195)

  • Fragmentation of the dithiane ring

Applications and Research Significance

Synthetic Applications

The dual functionality of 4-(1,3-dithian-2-yl)benzoic acid makes it potentially valuable in organic synthesis:

  • As a protected aldehyde with a carboxylic acid handle for further functionalization

  • For the preparation of functionalized carboxylic acid derivatives while maintaining the dithiane moiety

  • As a precursor for more complex sulfur-containing heterocycles

Materials Science Applications

The compound's structure suggests potential applications in:

  • Coordination chemistry - both the carboxylic acid and sulfur atoms can coordinate to metals

  • Polymer chemistry - as a monomer for functionalized polymers

  • Supramolecular chemistry - for the design of self-assembled structures via hydrogen bonding

Pharmaceutical Relevance

Many sulfur-containing heterocycles and benzoic acid derivatives have shown biological activity, suggesting potential applications in:

  • Medicinal chemistry research

  • Building blocks for drug discovery

  • Synthesis of biologically active compounds

While research on β-lactam synthesis mentioned in the literature search doesn't directly involve our target compound, the chemistry of carboxylic acids in such syntheses is relevant: "we proceeded to investigate the workability of the new base-free protocol for other carboxylic acids" .

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